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molecular formula C3H2ClNO2 B1196285 Chloroacetyl isocyanate CAS No. 4461-30-7

Chloroacetyl isocyanate

Cat. No. B1196285
M. Wt: 119.5 g/mol
InChI Key: MOVMEFHWBOWMFU-UHFFFAOYSA-N
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Patent
US04036984

Procedure details

Chloroacetylisocyanate (12g) was added slowly to the solution of β-phenoxyethylalcohol (13.8g) and benzene (100ml) at room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([N:5]=[C:6]=[O:7])=[O:4].[O:8]([CH2:15][CH2:16][OH:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1C=CC=CC=1>[Cl:1][CH2:2][C:3]([NH:5][C:6](=[O:7])[O:17][CH2:16][CH2:15][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N=C=O
Name
Quantity
13.8 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCO
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClCC(=O)NC(OCCOC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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